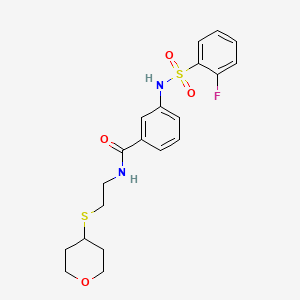
3-(2-fluorophenylsulfonamido)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-fluorophenylsulfonamido)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide is a useful research compound. Its molecular formula is C20H23FN2O4S2 and its molecular weight is 438.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(2-fluorophenylsulfonamido)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing data from various studies to present a comprehensive overview of its pharmacological properties, mechanisms of action, and potential clinical applications.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula : C17H22FNO3S
- Molecular Weight : 347.43 g/mol
The presence of a fluorophenyl group and a tetrahydropyran moiety contributes to its unique biological properties.
Research indicates that compounds with similar structures often act as inhibitors of specific enzymes or receptors involved in disease pathways. For instance, sulfonamide derivatives are known to interact with various biological targets, including:
- Histone Deacetylases (HDACs) : These enzymes are involved in epigenetic regulation and have been targeted for cancer therapy .
- Phosphoinositide 3-Kinases (PI3K) : Inhibition of PI3K signaling pathways has implications in cancer and metabolic disorders .
Anticancer Properties
Several studies have highlighted the anticancer potential of sulfonamide derivatives. For instance:
- In vitro studies demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines, including melanoma and leukemia. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | LOX IMVI | 0.116 |
| Compound B | MDA-MB-435 | 0.709 |
| Compound C | HCT116 | 14.62 |
Mechanistic Insights
The compound's mechanism may involve modulation of apoptotic pathways or inhibition of tumor growth by targeting specific kinases or transcription factors like STAT3, which plays a crucial role in cell survival and proliferation in cancer .
Case Studies
- Study on HDAC Inhibition : A study demonstrated that similar compounds exhibited HDAC inhibitory activity, leading to increased acetylation of histones and subsequent apoptosis in cancer cells .
- PI3K Inhibition Study : Another research focused on sulfonamide derivatives that inhibited PI3K signaling, showing reduced tumor growth in xenograft models .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential:
- Absorption : Compounds with similar structures have shown good oral bioavailability.
- Metabolism : The presence of the sulfonamide group may influence metabolic stability, making it a candidate for further optimization.
Toxicological assessments indicate that while some derivatives exhibit cytotoxicity towards cancer cells, they also require careful evaluation for off-target effects.
特性
IUPAC Name |
3-[(2-fluorophenyl)sulfonylamino]-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4S2/c21-18-6-1-2-7-19(18)29(25,26)23-16-5-3-4-15(14-16)20(24)22-10-13-28-17-8-11-27-12-9-17/h1-7,14,17,23H,8-13H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWQYQJOMOCOHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














